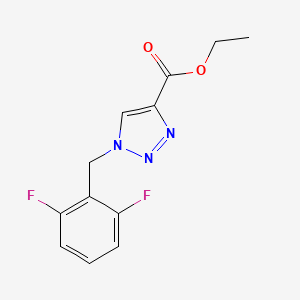
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Ester Rufinamide is a derivative of Rufinamide, an antiepileptic drug used primarily to treat seizures associated with Lennox-Gastaut Syndrome. This compound is a triazole derivative and is known for its anticonvulsant properties .
Métodos De Preparación
Ethyl Ester Rufinamide can be synthesized through a 1,3-dipolar cycloaddition reaction, starting from commercially available benzyl bromides . The synthesis involves the use of difluorobenzyl azide and propiolamide under optimized conditions, with copper-on-charcoal as a catalyst . This method is efficient and yields high purity levels of the compound.
Análisis De Reacciones Químicas
Ethyl Ester Rufinamide undergoes several types of chemical reactions:
Aplicaciones Científicas De Investigación
Ethyl Ester Rufinamide has a wide range of applications in scientific research:
Mecanismo De Acción
Ethyl Ester Rufinamide exerts its effects by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . This mechanism is similar to that of Rufinamide, which is known to inhibit the action of mGluR5 subtype receptors, preventing the production of glutamate .
Comparación Con Compuestos Similares
Ethyl Ester Rufinamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Methyl Ester Rufinamide: Another ester derivative with similar anticonvulsant properties.
Ethyl Acetate: A common ester used in organic synthesis but lacks anticonvulsant properties.
Ethyl Propionate: Another ester with different chemical properties and applications.
Ethyl Ester Rufinamide stands out due to its specific application in treating epilepsy and its unique mechanism of action involving sodium channel modulation.
Propiedades
Número CAS |
869501-51-9 |
|---|---|
Fórmula molecular |
C12H11F2N3O2 |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
ethyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)11-7-17(16-15-11)6-8-9(13)4-3-5-10(8)14/h3-5,7H,2,6H2,1H3 |
Clave InChI |
AKTZESRUXGGXDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















